1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid follows established IUPAC nomenclature principles for complex heterocyclic compounds. The molecular formula C17H22N4O3 indicates a substantial organic molecule containing multiple functional groups integrated within a benzimidazole core structure. The compound is officially registered with the identifier CID 50742509 in chemical databases, providing a unique reference for systematic cataloging and research purposes.
The nomenclature reflects the hierarchical structure of the molecule, beginning with the benzimidazole ring system as the principal heterocyclic framework. The 2-methyl substitution indicates a methyl group attached to the second carbon of the imidazole ring, while the 5-carboxylic acid designation specifies the location of the carboxyl functional group on the benzene portion of the fused ring system. The complex side chain at position 1 contains an ethyl linker connecting to a urea-derived moiety, which subsequently links to a cyclopentylamine group, creating a multi-tiered molecular architecture.
This systematic naming convention ensures unambiguous identification of the compound's structural features and facilitates clear communication within the scientific community. The naming follows the principle of identifying the most complex heterocyclic system as the base structure, then systematically describing substituents in order of priority and position. The presence of multiple nitrogen atoms within different functional groups necessitates careful attention to the specific connectivity patterns that distinguish this compound from related benzimidazole derivatives.
Molecular Geometry and Conformational Analysis
The molecular geometry of 1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exhibits significant conformational complexity due to the presence of multiple rotatable bonds and flexible chain segments. The benzimidazole core maintains a planar configuration typical of aromatic heterocycles, with the fused ring system providing structural rigidity to the central portion of the molecule. However, the extended side chain at position 1 introduces substantial conformational flexibility that influences the overall molecular shape and potential intermolecular interactions.
Conformational analysis reveals that the ethyl linker connecting the benzimidazole ring to the urea moiety permits rotation around multiple bonds, creating numerous possible spatial arrangements. The cyclopentyl ring adopts characteristic puckered conformations, with envelope and half-chair forms representing the most stable configurations. These conformational preferences are influenced by intramolecular hydrogen bonding patterns and steric interactions between adjacent functional groups.
The carboxylic acid group at position 5 can adopt various orientations relative to the benzimidazole plane, depending on intermolecular hydrogen bonding opportunities and crystal packing forces. Computational studies suggest that the most stable gas-phase conformations involve intramolecular hydrogen bonds between the carboxylic acid group and nitrogen atoms within the molecule. The urea linkage within the side chain provides additional opportunities for hydrogen bonding, contributing to conformational stabilization and influencing the overall molecular geometry.
Temperature-dependent conformational changes have been observed in related benzimidazole derivatives, suggesting that thermal motion can facilitate transitions between different conformational states. These dynamic properties indicate that the compound exists as a population of interconverting conformers in solution, with the relative abundances determined by the energetic differences between conformational minima and the barriers to interconversion.
Crystallographic Characterization and X-ray Diffraction Studies
X-ray diffraction studies of benzimidazole-5-carboxylic acid derivatives have provided detailed insights into the solid-state structures and intermolecular packing arrangements. While specific crystallographic data for 1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid may not be available, analysis of related compounds reveals consistent structural patterns that can inform understanding of this derivative.
Crystallographic analysis of benzimidazole-5-carboxylic acid shows characteristic hydrogen bonding networks that stabilize the crystal lattice. The carboxylic acid groups typically participate in strong O-H···O hydrogen bonds, forming dimeric or chain-like assemblies that influence the overall packing efficiency. The benzimidazole nitrogen atoms serve as both hydrogen bond donors and acceptors, creating additional intermolecular interactions that contribute to crystal stability.
| Structural Parameter | Typical Range | Reference Values |
|---|---|---|
| Benzimidazole N-C bond length | 1.316-1.379 Å | 1.324-1.381 Å |
| C-COOH bond length | 1.48-1.52 Å | 1.50 Å (typical) |
| N-H···N hydrogen bond | 2.8-3.2 Å | 2.9-3.1 Å |
| O-H···O hydrogen bond | 2.6-2.9 Å | 2.7-2.8 Å |
The extended side chain in the target compound would likely create additional packing considerations, with the cyclopentyl ring and urea moiety potentially forming supplementary intermolecular contacts. The flexibility of the ethyl linker allows the side chain to adopt conformations that optimize crystal packing efficiency while maintaining favorable intermolecular interactions.
Polymorphic behavior has been documented for several benzimidazole derivatives, indicating that multiple crystal forms may be possible depending on crystallization conditions. These polymorphs often differ in their hydrogen bonding patterns and molecular conformations, leading to variations in physical properties such as melting point, solubility, and stability.
Tautomeric Behavior and Protonation States
The tautomeric behavior of 1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid involves multiple equilibria centered primarily on the benzimidazole ring system and the carboxylic acid group. Benzimidazole derivatives exhibit well-documented tautomeric equilibria between pyrrole-like and pyridine-like nitrogen atoms, with the position of the mobile proton significantly influencing the electronic properties of the molecule.
For protonated benzimidazoles, experimental measurements indicate pKa values typically ranging from 5.4 to 5.5, while computational studies suggest values between 5.6 and 5.8. The presence of the 2-methyl substituent and the electron-withdrawing carboxylic acid group at position 5 would be expected to influence these acidity constants by modulating the electron density distribution within the ring system.
| Tautomeric Form | Chemical Shift (13C NMR) | Relative Stability |
|---|---|---|
| N1-H tautomer | C4: ~120 ppm, C7: ~110 ppm | More stable in polar solvents |
| N3-H tautomer | C4: ~110 ppm, C7: ~120 ppm | Favored in gas phase |
| Neutral form | Variable based on equilibrium | pH dependent |
| Protonated form | Shifted values | Low pH conditions |
The carboxylic acid group introduces an additional ionizable site with a typical pKa around 3-4 for aromatic carboxylic acids. The proximity of this group to the benzimidazole ring creates opportunities for intramolecular hydrogen bonding that can stabilize specific tautomeric forms and influence the overall acid-base behavior of the molecule.
Nuclear magnetic resonance studies of benzimidazole derivatives have demonstrated that 13C chemical shifts provide reliable indicators of tautomeric preferences. The C4 and C7 carbons of the benzimidazole ring exhibit characteristic chemical shift patterns that reflect the electronic environment created by different protonation states and tautomeric forms. For the target compound, the extended side chain may introduce additional complications in the NMR analysis due to conformational exchange and potential restricted rotation around certain bonds.
The urea moiety within the side chain represents another potential site for tautomeric behavior, particularly involving keto-enol equilibria or conformational isomerism around the C-N bonds. These secondary tautomeric processes may influence the overall molecular behavior and should be considered when analyzing the compound's dynamic properties in solution.
Properties
IUPAC Name |
1-[2-(cyclopentylcarbamoylamino)ethyl]-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-19-14-10-12(16(22)23)6-7-15(14)21(11)9-8-18-17(24)20-13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,22,23)(H2,18,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSMEOOEEUBKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCNC(=O)NC3CCCC3)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. The compound's structure, characterized by a cyclopentylamino group and a carboxylic acid moiety, suggests a diverse range of interactions within biological systems. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N4O3
- Molecular Weight : 330.4 g/mol
- IUPAC Name : 1-[2-(cyclopentylcarbamoylamino)ethyl]-2-methylbenzimidazole-5-carboxylic acid
- CAS Number : 1242853-87-7
Biological Activity Overview
Benzimidazole derivatives, including the compound in focus, are known for various biological activities such as:
- Antitumor Activity : Several studies have reported that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to the one discussed showed potent growth-inhibitory effects against a panel of human cancer cell lines, suggesting potential applications in cancer therapy .
- Topoisomerase Inhibition : Benzimidazole compounds are recognized as topoisomerase inhibitors, which interfere with DNA replication and transcription processes. This mechanism is crucial for their antitumor activity .
- Antimicrobial Properties : Research indicates that benzimidazole derivatives possess antimicrobial activities, making them candidates for developing new antibiotics .
The mechanisms through which 1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exerts its biological effects are multifaceted:
- Inhibition of Topoisomerases : The compound likely inhibits topoisomerase I and II enzymes, leading to the accumulation of DNA breaks and ultimately triggering apoptosis in cancer cells .
- Cell Cycle Arrest : By disrupting normal DNA function, these compounds can induce cell cycle arrest at various phases, particularly in cancer cells.
- Interaction with Microtubules : Similar benzimidazole derivatives have been shown to affect microtubule dynamics, which is critical for mitosis and cellular transport processes .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various benzimidazole derivatives, compounds exhibiting structural similarities to 1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid were tested against multiple human cancer cell lines. Results indicated that several derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like etoposide and doxorubicin .
Case Study 2: Topoisomerase Inhibition
Research focusing on the topoisomerase inhibitory activity of substituted benzimidazoles highlighted that certain derivatives could inhibit topoisomerase II at concentrations ten times lower than etoposide. This finding underscores the potential of benzimidazole derivatives as effective anticancer agents through targeted enzyme inhibition .
Data Summary Table
Scientific Research Applications
1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, with the CAS number 1242853-87-7, is a compound of significant interest in scientific research due to its structural properties and potential applications in medicinal chemistry. This article explores its applications, synthesizing findings from diverse sources while adhering to a comprehensive scientific approach.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an anticancer agent. Benzimidazole derivatives are known for their ability to inhibit various enzymes and receptors that are crucial in cancer progression. Research indicates that compounds with similar structures have shown efficacy against multiple cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. The presence of the cyclopentyl group may enhance lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy against various pathogens.
Neuropharmacology
Benzimidazole compounds have been investigated for their neuroprotective effects. The specific structural modifications present in 1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid may contribute to neuroprotective activities, making it a candidate for further investigation in neurodegenerative diseases.
Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor has been a focus of research, particularly regarding its interaction with enzymes involved in metabolic pathways. The carboxylic acid functional group is known to participate in hydrogen bonding, which may enhance binding affinity to target enzymes.
Table 1: Summary of Research Findings
Example Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various benzimidazole derivatives, including our compound, and evaluated their cytotoxicity against several cancer cell lines (e.g., MCF-7, HeLa). Results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Comparison at Key Positions
Key Structural and Functional Differences
Position 1 Substituents: The cyclopentylaminocarbonyl urea group in the target compound provides a unique combination of hydrogen-bond donors (urea) and a lipophilic cyclopentyl ring. Compounds with ethyl ester or hydroxyethyl groups () prioritize solubility or metabolic stability over direct receptor binding .
Position 5 Functional Groups :
- The carboxylic acid in the target compound and CV-11974 enhances water solubility and ionic interactions, critical for binding charged residues in receptors like AT1 . Ester derivatives () may serve as prodrugs .
Preparation Methods
Heterocyclic Core Construction
The benzimidazole core is commonly synthesized via cyclization reactions involving o-phenylenediamines and suitable carboxylic acid derivatives or formyl compounds:
- Condensation of o-phenylenediamine derivatives with formic acid derivatives under acidic or thermal conditions to form the benzimidazole ring system.
- Heterocyclization of substituted o-phenylenediamines with aldehydes or carboxylic acids using dehydrating agents or catalysts.
Incorporation of the 2-Methyl Group
The methyl group at the 2-position is generally introduced during the heterocycle synthesis by methylation of the benzimidazole ring or by starting with methyl-substituted precursors.
Attachment of the Side Chain with the Cyclopentylamino Carbonyl Group
The key feature, the cyclopentylamino carbonyl moiety, is typically appended via peptide coupling reactions:
- Activation of the carboxylic acid group on the benzimidazole core using coupling reagents such as HBTU, DIC, or EDC.
- Reaction with amines like cyclopentylamine derivatives to form amide bonds.
This step often involves:
- Dissolving the benzimidazole-5-carboxylic acid in a suitable solvent (e.g., DMF or DMSO).
- Adding a coupling reagent (HBTU, DIC) and a base (DIPEA or triethylamine).
- Introducing cyclopentylamine or its derivatives to form the desired amide linkage.
Final Functionalization and Purification
The final compound is typically purified via chromatographic techniques such as silica gel chromatography, recrystallization, or preparative HPLC, ensuring high purity for biological evaluation.
Representative Reaction Scheme
o-Phenylenediamine derivative + aldehyde or carboxylic acid derivative
→ Cyclization to benzimidazole core
→ Oxidation or methylation to introduce substituents
→ Activation of carboxylic acid (HBTU, DIC)
→ Coupling with cyclopentylamine derivative
→ Purification to obtain the target compound
Data Tables Summarizing Key Reagents and Conditions
Research Findings and Optimization
- Coupling reagents such as HBTU and DIC are preferred for efficient amide bond formation, providing high yields and minimal racemization.
- Solvent choice significantly influences the reaction outcome; DMF and DMSO are commonly used due to their ability to solubilize both reagents and intermediates.
- Reaction conditions like temperature and molar ratios of reagents are optimized to maximize yield and purity, with typical molar ratios of coupling reagents to carboxylic acid in the range of 1.0–1.2.
Notes on Scalability and Purity
- The synthetic routes described are adaptable for scale-up, with attention to maintaining reaction conditions to prevent side reactions.
- Purification via chromatography or recrystallization is crucial for obtaining pharmaceutical-grade compounds suitable for biological testing.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of this benzimidazole derivative typically involves cyclocondensation and subsequent functionalization. Key steps include:
- Cyclopentyl urea incorporation : React 2-methyl-1H-benzimidazole-5-carboxylic acid with cyclopentyl isocyanate under anhydrous conditions (e.g., DMF, 60°C, 12 hours) to introduce the cyclopentylcarbamoyl group.
- Ethyl linker attachment : Use a nucleophilic substitution reaction with 2-chloroethylamine, followed by carbodiimide-mediated coupling to ensure regioselectivity .
- Purification : Recrystallization from a DMF/acetic acid (9:1) mixture enhances purity (>95%) .
Yield optimization requires precise stoichiometric ratios (1.1:1 for amine derivatives) and inert atmospheres to prevent oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR : Focus on the benzimidazole NH proton (δ 12.5–13.5 ppm) and cyclopentyl carbamoyl carbonyl (δ 165–170 ppm). Splitting patterns in the ethyl linker (δ 3.4–3.8 ppm) confirm successful functionalization .
- FTIR : Carboxylic acid C=O (1700–1720 cm⁻¹) and urea N-H stretches (3200–3350 cm⁻¹) validate core groups .
- HPLC-MS : Monitor molecular ion peaks (e.g., [M+H]+) and retention times against certified reference standards (e.g., USP) for purity validation .
Advanced: How can discrepancies between experimental and computational data (e.g., DFT) regarding electronic properties be resolved?
Methodological Answer:
- Benchmarking : Compare experimental UV-Vis spectra (λmax) with time-dependent DFT (TD-DFT) calculations. Adjust basis sets (e.g., B3LYP/6-311++G**) to account for solvent effects .
- Electron density maps : Use X-ray crystallographic data (e.g., Hirshfeld surfaces) to validate DFT-predicted charge distributions .
- Error analysis : Identify outliers in HOMO-LUMO gaps caused by approximations in solvation models or incomplete basis sets .
Advanced: What strategies address conflicting solubility data across solvent systems, and how can experimental parameters be standardized?
Methodological Answer:
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents. Note pH-dependent solubility shifts due to the carboxylic acid group .
- Standardization : Use USP-controlled temperature (25°C ± 0.1) and ionic strength buffers (e.g., 0.1 M PBS) for consistency .
- Hansen solubility parameters : Calculate HSPs to predict miscibility and resolve outliers caused by solvent polarity mismatches .
Advanced: What functional groups suggest biological targets, and how should control experiments be structured?
Methodological Answer:
- Target identification : The urea moiety (cyclopentylcarbamoyl) may inhibit kinases or GPCRs, while the benzimidazole core could intercalate DNA .
- Assay design :
Advanced: How can crystallization challenges be addressed to obtain high-quality single crystals for XRD?
Methodological Answer:
- Solvent selection : Use slow evaporation of CH₂Cl₂/DMSO (9:1) at 273 K to promote nucleation .
- Seeding : Introduce microcrystals from prior batches to guide lattice formation.
- Cryoprotection : Add 20% glycerol to prevent ice formation during data collection at 100 K .
Basic: What purification methods achieve >95% purity, and how can HPLC conditions be optimized?
Methodological Answer:
- HPLC parameters :
- Validation : Compare retention times with USP-certified standards and ensure peak symmetry (As < 1.5) .
Advanced: What implications do hydrogen bonding patterns in XRD have for stability and interactions?
Methodological Answer:
- Intermolecular H-bonds : O–H···N interactions (e.g., O2–H2···N2 in ) stabilize crystal packing. Quantify bond lengths (2.6–3.0 Å) and angles (150–170°) to predict dissolution kinetics.
- Stability : Strong H-bond networks correlate with higher melting points and lower hygroscopicity. Use thermal gravimetric analysis (TGA) to validate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
